molecular formula C9H6F6O3S B1475077 2,2-Difluoro-2-(4-fluorophenyl)ethyl trifluoromethanesulfonate CAS No. 1886989-83-8

2,2-Difluoro-2-(4-fluorophenyl)ethyl trifluoromethanesulfonate

Cat. No.: B1475077
CAS No.: 1886989-83-8
M. Wt: 308.2 g/mol
InChI Key: BJSLDFZGNNHORG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenyl)ethyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 1886989-83-8 . It has a molecular weight of 308.2 and is typically stored at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H6F6O3S/c10-7-3-1-6(2-4-7)8(11,12)5-18-19(16,17)9(13,14)15/h1-4H,5H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 308.2 .

Scientific Research Applications

Fluorination Reagents Development

The compound has been studied in the context of developing new fluorination reagents. Umemoto's research explored the evolution of various reagents including FITS reagents, which are significant in advancing fluorine chemistry. This includes applications in electronic materials (Umemoto, 2014).

Organic Synthesis

In organic synthesis, the compound is involved in radical reactions with vinyl ethers, as demonstrated by Kondratov et al. This methodology has been pivotal in synthesizing compounds like 3,3-Difluoro-GABA, contributing to the series of isomeric difluoro GABAs (Kondratov et al., 2015).

Lithium Battery Materials

Kobayashi and colleagues showed the use of this compound in direct fluorination technology, particularly for materials used in lithium batteries. Their work has implications for enhancing battery performance and efficiency (Kobayashi et al., 2003).

Proton Exchange Membranes

Kim et al. reported on fluorinated sulfonated poly(arylene ether)s with semi-crystalline structures. These are explored for their potential in creating highly conducting and stable proton exchange membranes, which are crucial in energy applications (Kim, Park, & Lee, 2020).

Ionic Liquids

Gouveia and colleagues discussed ionic liquids with anions based on fluorosulfonyl derivatives. This research offers insights into the properties of these ionic liquids, which are essential in various chemical processes (Gouveia et al., 2017).

Fluorination and Functional Materials

Zhang et al. highlighted the use of tetrafluoroethane β-sultone (TFES) derivatives, including this compound, as difluoromethylation and trifluoromethylation reagents. This has broad implications in drug design and novel functional materials (Zhang et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements including H301, H311, H314, H331, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P330, P361, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

[2,2-difluoro-2-(4-fluorophenyl)ethyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O3S/c10-7-3-1-6(2-4-7)8(11,12)5-18-19(16,17)9(13,14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSLDFZGNNHORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(COS(=O)(=O)C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886989-83-8
Record name 2,2-difluoro-2-(4-fluorophenyl)ethyl trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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